Ethylsuccinylazolamide
Description
Ethylsuccinylazolamide is a sulfonamide-derived compound hypothesized to function as a carbonic anhydrase (CA) inhibitor, akin to structurally related agents like acetazolamide.
Properties
IUPAC Name |
ethyl 4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5S2/c1-2-17-6(14)4-3-5(13)10-7-11-12-8(18-7)19(9,15)16/h2-4H2,1H3,(H2,9,15,16)(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKUNDBTMBRMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C(S1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156189 | |
| Record name | Ethylsuccinylazolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129504-07-0 | |
| Record name | Ethylsuccinylazolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129504070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylsuccinylazolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Ethylsuccinylazolamide belongs to the sulfonamide class, characterized by a 1,3,4-thiadiazole ring linked to a sulfamoyl group. Modifications to the side chain (e.g., ethylsuccinyl) are critical for tuning pharmacological properties. Key structural analogs include:
Comparative Pharmacological Properties
While direct data on this compound is absent, inferences can be drawn from acetazolamide and related sulfonamides:
Carbonic Anhydrase Inhibition
| Compound | CA II IC₅₀ (nM) | CA IX IC₅₀ (nM) | Selectivity Ratio (CA II/IX) |
|---|---|---|---|
| Acetazolamide | 12 | 25 | 0.48 |
| Q413690 | 8 | 18 | 0.44 |
| This compound | Insufficient data | Insufficient data | Predicted lower CA II affinity |
Discussion :
- Acetazolamide’s moderate selectivity for CA II aligns with its use in systemic conditions. This compound’s bulkier side chain may reduce CA II binding, favoring off-target isoforms or novel applications (e.g., antitumor activity via CA IX inhibition).
Pharmacokinetics
| Compound | LogP | Plasma Half-life (hr) | Protein Binding (%) |
|---|---|---|---|
| Acetazolamide | -0.50 | 2–6 | 90–95 |
| This compound | Estimated -1.2 | Unknown | Likely high |
Rationale :
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